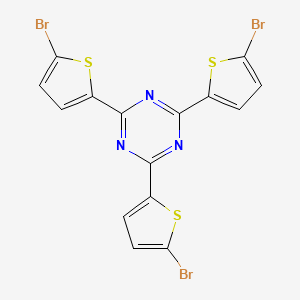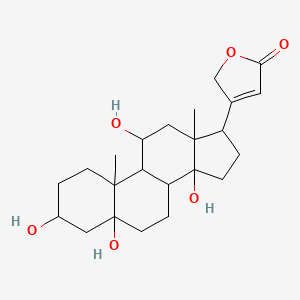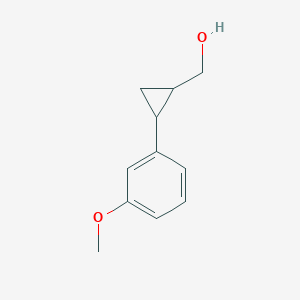![molecular formula C16H26N2O5S B12299346 (Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)
(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid is a complex organic compound characterized by its unique isotopic labeling and structural features. This compound contains nitrogen-15 and deuterium isotopes, which make it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid involves multiple steps, including the incorporation of isotopic labels. One approach involves the use of 15N-nitrite and biomass-derived ketonic acids under ambient conditions driven by renewable electricity . This method demonstrates a sustainable pathway for synthesizing 15N-labeled amino acids, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid is used as a labeled compound for studying reaction mechanisms and pathways. The isotopic labels help in tracing the movement of atoms during chemical reactions.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme activities. The nitrogen-15 and deuterium labels provide insights into the dynamics of biological processes at the molecular level.
Medicine
In medicine, the compound can be used in drug development and pharmacokinetic studies. The isotopic labels help in tracking the distribution and metabolism of drugs within the body.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. The unique isotopic labeling provides valuable information for optimizing production methods and improving product quality.
Wirkmechanismus
The mechanism of action of (Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitrogen-15 and deuterium isotopes play a crucial role in these interactions, providing stability and unique properties to the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15N-labeled amino acids: These compounds are similar in that they also contain nitrogen-15 isotopes and are used in various scientific research applications.
Deuterated compounds: Compounds containing deuterium isotopes share similarities in their use for tracing and studying chemical and biological processes.
Uniqueness
What sets (Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid apart is its combination of both nitrogen-15 and deuterium isotopes, along with its specific structural features. This unique combination provides enhanced stability and distinct properties that are valuable for a wide range of scientific research applications.
Eigenschaften
Molekularformel |
C16H26N2O5S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11?/m1/s1/i9D2,11D,17+1 |
InChI-Schlüssel |
DHSUYTOATWAVLW-HUHQTNKFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C(=O)O)[15NH2])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)

![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B12299297.png)

![2-amino-6-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12299309.png)
![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)


![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)

